molecular formula C19H18N2O4 B3006262 N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 941873-05-8

N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B3006262
M. Wt: 338.363
InChI Key: CMSSNOSCKMNFSB-UHFFFAOYSA-N
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Description

The compound "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological applications, including inhibitory activities against various enzymes and potential as antimicrobial agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step reactions starting from various precursors. For instance, one paper describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material . Another paper outlines the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which involved designing and synthesizing novel compounds with specific substituents to enhance inhibitory activity against a target enzyme . These methods could potentially be adapted for the synthesis of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers describe the importance of specific substituents on the benzamide core for biological activity. For example, the presence of a substituent at the 7-position of benzoxazole is crucial for inhibitory activity against Sortase A . Similarly, the molecular structure of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" would likely influence its biological activity, and this could be explored through molecular docking studies as performed in the papers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are varied and can include condensation, acylation, and cyclization steps . The specific reactions used would depend on the functional groups present on the starting materials and the desired final product. The papers do not provide direct examples of reactions for the synthesis of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide," but the general principles of benzamide chemistry would apply.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers discuss the characterization of synthesized compounds using techniques like IR, NMR, and mass spectrometry . These techniques could also be used to characterize "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" and determine its properties. Additionally, the X-ray structure characterization and DFT calculations provide insights into the intermolecular interactions and stability of the compounds .

Scientific Research Applications

Discovery and Inhibitory Applications

Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related in structure, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy against tumor models, making them potential candidates for cancer therapy (Schroeder et al., 2009).

Anticancer Evaluation

Synthesis and Anticancer Activity

A series of substituted benzamides, structurally similar to the queried compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Metabolic Studies

Synthetic Cannabinoids Metabolism

Related compounds, such as PX-1, PX-2, and PX-3, were studied for their metabolism in human liver microsomes. Understanding the metabolic pathways of synthetic cannabinoids can aid in the detection of these substances in forensic samples, contributing to the broader field of drug metabolism research (Cooman & Bell, 2019).

Drug-likeness and Microbial Investigation

In Silico Drug-likeness

Research involving the synthesis of a library of compounds for antimicrobial activity also included in silico analysis for drug-likeness properties. This approach aids in predicting the pharmacokinetic profiles of new compounds, streamlining the drug development process (Pandya et al., 2019).

Diuretic Activity

Biphenyl Benzothiazole-2-carboxamide Derivatives

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and evaluated for their in vivo diuretic activity. Among them, specific derivatives were identified as promising candidates for further investigation as diuretic agents (Yar & Ansari, 2009).

Future Directions

Apixaban is being developed for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile, including good bioavailability, low clearance, and a small volume of distribution in animals and humans, supports its potential use in the clinic .

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSSNOSCKMNFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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